5-Bromo-3-(dimethylamino)picolinaldehyde

Catalog No.
S816613
CAS No.
1289061-05-7
M.F
C8H9BrN2O
M. Wt
229.077
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-(dimethylamino)picolinaldehyde

CAS Number

1289061-05-7

Product Name

5-Bromo-3-(dimethylamino)picolinaldehyde

IUPAC Name

5-bromo-3-(dimethylamino)pyridine-2-carbaldehyde

Molecular Formula

C8H9BrN2O

Molecular Weight

229.077

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8-3-6(9)4-10-7(8)5-12/h3-5H,1-2H3

InChI Key

XBSGRFGVJQEYIA-UHFFFAOYSA-N

SMILES

CN(C)C1=C(N=CC(=C1)Br)C=O

Organic Synthesis:

-Bromo-3-(dimethylamino)picolinaldehyde, due to its unique structure with a combination of a bromo substituent, a dimethylamino group, and an aldehyde functionality, finds applications as a versatile building block in organic synthesis.

  • Synthesis of Heterocyclic Compounds: The bromo group and the aldehyde functionality can be utilized for further functionalization through various coupling reactions, allowing the creation of diverse heterocyclic structures with potential applications in medicinal chemistry and material science [].
  • Construction of Conjugated Systems: The presence of the conjugated system formed by the aromatic ring and the aldehyde group makes 5-Bromo-3-(dimethylamino)picolinaldehyde a valuable precursor for the synthesis of extended π-conjugated systems. These systems have various applications in organic electronics and optoelectronic devices [].

Medicinal Chemistry:

The combination of the dimethylamino group and the aromatic ring system with a bromo substituent makes 5-Bromo-3-(dimethylamino)picolinaldehyde a potential candidate for the development of new drugs.

  • Exploration as Potential Drug Leads: The molecule's structure possesses certain pharmacophore features commonly found in bioactive molecules. This has led to its investigation as a potential lead compound for the development of drugs targeting various diseases [].
  • Design of Selective Ligands: The bromo group and the dimethylamino group can be used to introduce specific functionalities through chemical modifications, potentially leading to the development of selective ligands for biological targets [].

5-Bromo-3-(dimethylamino)picolinaldehyde is an organic compound characterized by a pyridine ring with a bromine atom at the 5-position and a dimethylamino group at the 3-position, along with an aldehyde functional group. Its molecular formula is C₉H₁₀BrN₂O, and it is notable for its unique structural features that influence its chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilic character, making it a versatile intermediate in organic synthesis and medicinal chemistry.

There is no documented information on the mechanism of action of BDPA.

  • As with most new compounds, safety data for BDPA is limited.
  • It's likely to share some hazards common to aromatic compounds and aldehydes, such as:
    • Skin and eye irritation
    • Respiratory tract irritation
    • Potential for allergic reactions []

  • Oxidation: The aldehyde group can be oxidized to form 5-Bromo-3-(dimethylamino)picolinic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to 5-Bromo-3-(dimethylamino)picolinyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution with amines or thiols, leading to various substituted derivatives depending on the nucleophile used.

Common Reagents and Conditions

Reaction TypeReagentCondition
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionAmines or thiolsBase (e.g., sodium hydroxide)

Research indicates that 5-Bromo-3-(dimethylamino)picolinaldehyde exhibits significant biological activities. It may act as an inhibitor or activator of specific enzymes, binding to their active sites, which could be leveraged in biochemical assays. Its unique structure allows for interactions with various molecular targets, potentially leading to applications in drug development and therapeutic interventions .

The synthesis of 5-Bromo-3-(dimethylamino)picolinaldehyde typically involves the bromination of 3-(dimethylamino)picolinaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) in dichloromethane as a solvent. Maintaining low temperatures during the reaction is crucial to control reactivity and prevent over-bromination.

Industrial Production

While specific industrial production methods are not extensively documented, scaling up laboratory synthesis methods would likely involve modifications for safety and efficiency, such as using continuous flow reactors and automated systems to control reaction parameters precisely.

5-Bromo-3-(dimethylamino)picolinaldehyde has various applications in scientific research and industry:

  • Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules.
  • Biochemical Research: Its ability to interact with biological targets makes it valuable in enzyme inhibition studies and drug design.
  • Fluorescent Probes: The compound may be utilized in developing probes for detecting metal ions due to its unique electronic properties .

Interaction studies involving 5-Bromo-3-(dimethylamino)picolinaldehyde focus on its binding affinity to various enzymes and receptors. These studies are crucial for understanding its mechanism of action in biological systems, which could lead to the development of new therapeutic agents targeting specific pathways .

Several compounds share structural similarities with 5-Bromo-3-(dimethylamino)picolinaldehyde. Here are some notable examples:

  • 5-Bromo-2-(dimethylamino)pyridine
  • 5-Bromo-3-(methylamino)picolinaldehyde
  • 5-Chloro-3-(dimethylamino)picolinaldehyde

Uniqueness

The uniqueness of 5-Bromo-3-(dimethylamino)picolinaldehyde lies in the specific arrangement of its functional groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the bromine atom at the 5-position enhances its electrophilic character, making it particularly useful as an intermediate in organic synthesis .

XLogP3

1.5

Dates

Last modified: 08-15-2023

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